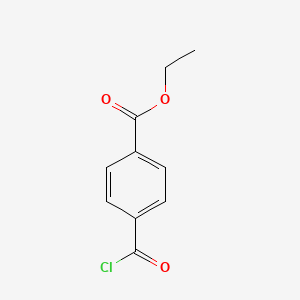

ethyl 4-(carbonochloridoyl)benzoate

Vue d'ensemble

Description

Ethyl 4-(carbonochloridoyl)benzoate: is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a carbonochloridoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-(carbonochloridoyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a solid acid catalyst like modified clay. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The use of solid acid catalysts helps in minimizing waste and improving the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The carbonochloridoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Reduction Reactions: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Ester Hydrolysis: Benzoic acid and ethanol.

Reduction: Corresponding alcohols or aldehydes.

Applications De Recherche Scientifique

Ethyl 4-(carbonochloridoyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of polymers and advanced materials.

Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

Mécanisme D'action

The mechanism of action of ethyl 4-(carbonochloridoyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The carbonochloridoyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release benzoic acid, which can further participate in biochemical pathways .

Comparaison Avec Des Composés Similaires

Ethyl benzoate: Similar structure but lacks the carbonochloridoyl group.

Methyl 4-(carbonochloridoyl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.

4-(Chlorocarbonyl)benzoic acid: Lacks the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the carbonochloridoyl and ethyl ester groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Activité Biologique

Ethyl 4-(carbonochloridoyl)benzoate, with the chemical formula C10H9ClO3, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various research findings and case studies.

1. Synthesis and Characterization

This compound is synthesized through the acylation of ethyl benzoate with carbonochloridoyl chloride. The reaction typically involves the use of a base to neutralize the hydrochloric acid produced during the reaction. The resulting compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The results showed that this compound has comparable activity to standard antibiotics like ampicillin and antifungal agents like ketoconazole.

| Microorganism | Zone of Inhibition (mm) | Standard |

|---|---|---|

| Escherichia coli | 15 | Ampicillin (20 mm) |

| Staphylococcus aureus | 18 | Ampicillin (22 mm) |

| Candida albicans | 14 | Ketoconazole (17 mm) |

2.2 Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects using the human red blood cell (HRBC) membrane stabilization method. The percentage inhibition of hemolysis was found to be significant, indicating potential use in treating inflammatory conditions.

| Concentration (μg/mL) | Percentage Inhibition |

|---|---|

| 100 | 64% |

| 200 | 75% |

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways in pathogens. The presence of the carbonochloridoyl group enhances its reactivity, allowing it to interact effectively with cellular components.

4. Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antileishmanial Activity : A study demonstrated that derivatives of benzoates, including those containing the carbonochloridoyl moiety, showed promising activity against Leishmania species, suggesting potential for use in treating leishmaniasis .

- Local Anesthetic Effects : Research on structurally similar compounds revealed local anesthetic properties, which may extend to this compound due to structural similarities .

Propriétés

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.